N-(2,4-Dimethylphenyl)formamide

Catalog No.
S601864
CAS No.
60397-77-5
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-Dimethylphenyl)formamide

CAS Number

60397-77-5

Product Name

N-(2,4-Dimethylphenyl)formamide

IUPAC Name

N-(2,4-dimethylphenyl)formamide

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)

InChI Key

JOFDPSBOUCXJCC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC=O)C

Synonyms

2,4-Dimethylformanilide; 2,4-Dimethylphenylformamide; BTS 27919; NSC 406488;

Canonical SMILES

CC1=CC(=C(C=C1)NC=O)C

Reference Standard

Due to its well-defined structure, N-(2,4-Dimethylphenyl)formamide is used as a reference standard in analytical chemistry []. Reference standards are used to calibrate instruments and ensure the accuracy of measurements in various research fields.

Synthesis of Related Compounds

N-(2,4-Dimethylphenyl)formamide can serve as a starting material for the synthesis of other formamide derivatives []. Formamides are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science.

N-(2,4-Dimethylphenyl)formamide is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol. It consists of a formamide functional group attached to a 2,4-dimethylphenyl moiety. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential biological activity. The presence of the dimethyl groups enhances its lipophilicity and may influence its interaction with biological systems.

, primarily due to the presence of the formamide functional group. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the formamide can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or other derivatives.
  • Annelation Processes: This compound has been studied for its reactivity with other compounds like pentachloropyridine, leading to the formation of complex structures in moderate to high yields .

N-(2,4-Dimethylphenyl)formamide can be synthesized through several methods:

  • Direct Amide Formation: The simplest method involves reacting 2,4-dimethyl aniline with formic acid or a derivative thereof under controlled conditions.
  • Reflux Conditions: Reactions can be performed under reflux to enhance yield and purity.
  • Alternative Routes: Other synthetic pathways may involve the use of coupling agents or catalysts to facilitate the formation of the amide bond.

Interaction studies involving N-(2,4-Dimethylphenyl)formamide focus on its reactivity with other chemical entities. These studies often assess:

  • Binding Affinities: How well it interacts with target proteins or enzymes in biological systems.
  • Mechanism of Action: Understanding how this compound influences biological pathways could lead to insights into its potential therapeutic uses.

N-(2,4-Dimethylphenyl)formamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
N-(2-Methylphenyl)formamideC₈H₉NOLacks one methyl group; potentially less lipophilic.
N,N-DimethylformamideC₃H₇N₃OContains two methyl groups on nitrogen; used as a solvent.
N-(4-Methylphenyl)formamideC₉H₉NOSimilar structure but with a para-methyl substitution.
N-(2,6-Dimethylphenyl)formamideC₉H₉NODifferent substitution pattern; may exhibit different biological activities.

N-(2,4-Dimethylphenyl)formamide's unique features lie in its specific substitution pattern on the aromatic ring and its potential applications in both chemical synthesis and biological research. These characteristics may influence its reactivity and interactions compared to similar compounds.

XLogP3

1.5

UNII

X81G373YUR

Other CAS

60397-77-5

Wikipedia

N-(2,4-dimethylphenyl)formamide

Use Classification

Pesticides -> Insecticides -> Formamidine insecticides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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